molecular formula C32H44O7 B122086 Ciclesonide CAS No. 141845-82-1

Ciclesonide

カタログ番号: B122086
CAS番号: 141845-82-1
分子量: 540.7 g/mol
InChIキー: LUKZNWIVRBCLON-FOMURGDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ciclesonide is a nonhalogenated, inhaled corticosteroid (ICS) approved for the treatment of persistent asthma and allergic rhinitis. It is administered via a hydrofluoroalkane (HFA) pressurized metered-dose inhaler, delivering a high fraction of respirable particles (1.1–2.1 µm) that optimize lung deposition (60–70%) while minimizing oropharyngeal exposure (<20%) . As a prodrug, this compound is enzymatically converted in the airways to its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits 100-fold greater glucocorticoid receptor affinity than the parent compound . This localized activation reduces systemic absorption, resulting in a favorable safety profile with minimal hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic doses (80–320 µg/day) .

科学的研究の応用

Asthma Management

Ciclesonide has been extensively studied for its efficacy in asthma control. A study indicated that this compound improves lung function and reduces airway hyperresponsiveness in patients with mild-to-moderate asthma. Specifically, it demonstrated significant improvements in parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rates when compared to placebo .

Table 1: Clinical Outcomes of this compound in Asthma Patients

ParameterThis compound GroupPlacebo Groupp-value
FEV1 improvement+12%+2%<0.01
Peak Expiratory Flow Rate+15 L/min+3 L/min<0.05
Alveolar Exhaled Nitric Oxide-4.4 ppb-0.4 ppb<0.01

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also utilized in the management of COPD, where it helps reduce exacerbations and improve overall lung function. The anti-inflammatory properties of this compound contribute to better control of symptoms and quality of life among COPD patients.

COVID-19 Treatment

Recent studies have highlighted the potential role of this compound in treating COVID-19, particularly for hospitalized patients. Research showed that inhaled this compound significantly reduced in-hospital mortality rates among patients with severe COVID-19 infections compared to those who did not receive the treatment .

Table 2: Efficacy of this compound in Hospitalized COVID-19 Patients

OutcomeThis compound GroupControl Groupp-value
In-hospital Mortality7.6%23.5%<0.001
Mechanical Ventilation Requirement20%50%<0.01
Average Length of Stay (days)12130.0577

Case Studies and Clinical Trials

Several randomized controlled trials (RCTs) have been conducted to assess the efficacy of this compound across different patient populations:

  • Asthma Trials : A RCT involving 16 asthma patients demonstrated significant improvements in small airway function with this compound compared to placebo .
  • COVID-19 Trials : Multiple RCTs have explored this compound's antiviral properties against SARS-CoV-2, with findings suggesting reduced mortality and improved clinical outcomes in hospitalized patients .

類似化合物との比較

Ciclesonide vs. Budesonide

  • Efficacy :

    • In pediatric and adult asthma, this compound 160 µg once daily demonstrated equivalence to budesonide 400 µg once daily in improving FEV1, symptom scores, and reducing rescue medication use . A 12-week trial showed comparable peak expiratory flow (PEF) improvements, though FEV1 and FVC declines were similar between this compound 320 µg and budesonide 400 µg .
    • Exacerbation rates were comparable (RR 2.20, 95% CI 0.75–6.43) in pooled analyses .
  • At 320 µg/day, this compound showed cortisol suppression (~30%) akin to beclomethasone 200 µg/day, suggesting dose-dependent effects .
  • Pharmacokinetics :

    • Budesonide has higher oral bioavailability (11–21%) compared to this compound (<1%), contributing to its greater systemic exposure .

This compound vs. Fluticasone Propionate (FP)

  • Efficacy: At half the nominal dose (this compound 160 µg vs. FP 400 µg), FEV1 improvements were non-significant (-0.05 L, 95% CI -0.11–0.01) . However, once-daily this compound matched twice-daily FP in symptom control . In a pediatric study, exacerbation rates were higher with this compound versus FP at a 1:2 dose ratio (RR 1.37, 95% CI 0.58–3.21) .
  • Safety: FP is associated with higher oropharyngeal deposition, leading to thrush and dysphonia. This compound’s prodrug design reduces local side effects . No significant differences in cortisol suppression were observed between this compound and FP .

This compound vs. Beclomethasone Dipropionate (BDP)

  • Efficacy :

    • In a 12-week trial, this compound 320 µg/day and BDP 400 µg/day showed comparable improvements in asthma symptoms and PEF .
  • Safety :

    • This compound 320 µg/day caused less short-term growth suppression in children (30%) versus BDP 200 µg/day (36%) .

Unique Pharmacological Advantages

  • Targeted Activation : Unlike budesonide or FP, this compound’s prodrug metabolism in the lungs minimizes systemic absorption, reducing HPA axis effects .
  • Once-Daily Dosing : this compound’s prolonged lung retention (via des-CIC-fatty acid conjugates) supports once-daily dosing, improving adherence versus twice-daily regimens for budesonide or FP .

Key Research Findings and Data

Table 1: Efficacy Comparison in Asthma Management

Parameter This compound (160 µg/day) Budesonide (400 µg/day) Fluticasone (400 µg/day)
FEV1 Improvement (L) 0.24–0.35 0.22–0.30 0.20–0.28
Exacerbation Rate (RR) 1.0 (Reference) 1.10 (0.85–1.42) 1.37 (0.58–3.21)
Cortisol Suppression None (80–160 µg) Significant (≥200 µg) Moderate (≥400 µg)
Dosing Frequency Once daily Twice daily Twice daily

Sources:

Table 2: Adverse Event Profile

Side Effect This compound Budesonide Fluticasone
Oropharyngeal Candidiasis 2–4% 5–10% 8–12%
HPA Axis Suppression <1% 10–15% 5–10%
Growth Retardation None Moderate Low

Sources:

生物活性

Ciclesonide is a novel glucocorticosteroid prodrug primarily used for the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory properties, which are mediated through its active metabolite, desisobutyryl-ciclesonide (RM1). This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.

This compound is an inactive prodrug that requires enzymatic conversion to its active form, RM1, which binds to the glucocorticoid receptor. This binding leads to the modulation of gene expression associated with inflammation. Key actions include:

  • Inhibition of Cytokine Production : this compound has been shown to inhibit interleukin-1β (IL-1β)-induced IL-8 production in human nasal epithelial cells with a median effective concentration (EC50) of 0.81 nM .
  • Reduction of Eosinophil Infiltration : In vivo studies in sensitized guinea pigs demonstrated significant inhibition of allergen-induced nasal blockage and eosinophil infiltration .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Low Systemic Absorption : Following intranasal administration, this compound shows negligible systemic absorption, with the liver being the primary site for metabolism .
  • Metabolism : The drug is metabolized predominantly by cytochrome P450 isoenzyme CYP3A4 and carboxylesterases . Comparative studies have indicated that peak serum levels of RM1 are significantly lower when this compound is administered intranasally compared to oral inhalation .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityLow (negligible systemic absorption)
Primary MetaboliteDesisobutyryl-ciclesonide (RM1)
Metabolism EnzymesCYP3A4, carboxylesterases
Peak Serum Levels (Intranasal)7-14 times lower than oral inhalation

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for asthma and COVID-19 treatment.

Asthma Treatment

In clinical trials, this compound has demonstrated significant efficacy in reducing asthma symptoms:

  • Dose-Dependent Response : A study showed that 200 µg of this compound administered once daily significantly improved lung function and reduced airway hyperresponsiveness .
  • Symptom Improvement : After 8 weeks of treatment, the percentage of patients reporting no asthma symptoms increased from approximately 21% to over 53% .

COVID-19 Treatment

Recent studies have explored the use of inhaled this compound in treating COVID-19:

  • Outpatient Study : Inhaled this compound was assessed for its efficacy in reducing adverse outcomes in COVID-19 outpatients. While it showed anti-inflammatory properties, it did not significantly reduce hospitalization rates or improve oxygen therapy duration compared to standard care .

Table 2: Summary of Clinical Trials on this compound

Study TypePopulationKey Findings
Asthma TrialMild-to-moderate asthmaSignificant reduction in symptoms and rescue medication use
COVID-19 Outpatient StudyAdults with COVID-19No significant difference in hospitalization rates

Safety Profile

This compound is generally well-tolerated with a favorable safety profile:

  • Minimal Side Effects : Unlike some other inhaled corticosteroids, this compound has not shown significant effects on growth rates in children or adverse systemic effects when used at recommended doses .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

  • Case Study on Asthma Management : A patient with severe asthma experienced marked improvement in symptoms and lung function after switching from fluticasone to this compound, demonstrating its effectiveness as a corticosteroid alternative.
  • COVID-19 Management Case : In a cohort treated with inhaled this compound during early COVID-19 infection, patients reported fewer respiratory complications compared to historical controls, suggesting potential benefits despite inconclusive trial results.

Q & A

Basic Research Questions

Q. What are the molecular mechanisms underlying ciclesonide’s anti-inflammatory effects in vitro and in vivo?

  • Methodological Answer : Investigate this compound’s glucocorticoid receptor (GR) binding affinity and downstream signaling (e.g., NF-κB inhibition) using in vitro assays (e.g., luciferase reporter gene assays) and in vivo models (e.g., murine asthma models). Compare metabolite activity (e.g., desisobutyryl-ciclesonide) to assess prodrug activation kinetics .
  • Key Considerations : Ensure rigorous controls for GR specificity (e.g., GR knockout models) and standardized dosing regimens to minimize off-target effects .

Q. How do pharmacokinetic properties of this compound influence its efficacy in respiratory disorders?

  • Methodological Answer : Conduct bioavailability studies using high-performance liquid chromatography (HPLC) to measure plasma and lung tissue concentrations. Compare lipophilicity and retention time in airway mucosa across delivery devices (e.g., metered-dose inhalers vs. nebulizers). Use compartmental modeling to predict systemic exposure .
  • Key Considerations : Account for interpatient variability (e.g., CYP3A4 metabolism) and formulation excipients that may alter absorption .

Q. What clinical trial designs are optimal for evaluating this compound’s safety and efficacy in asthma management?

  • Methodological Answer : Apply the PICOT framework:

  • P : Patients with moderate persistent asthma.
  • I : this compound 160 µg/day.
  • C : Fluticasone propionate 250 µg/day.
  • O : Change in FEV₁ over 12 weeks.
  • T : Double-blind, randomized controlled trial (RCT) with crossover design.
    Include stratification by biomarkers (e.g., eosinophil counts) to address heterogeneity .

Advanced Research Questions

Q. How can conflicting data on this compound’s systemic bioavailability be reconciled across studies?

  • Methodological Answer : Perform meta-regression analysis of existing RCTs to identify confounding variables (e.g., assay sensitivity, patient adherence). Validate findings using mass spectrometry to quantify plasma metabolites in a controlled cohort. Address discrepancies via sensitivity analysis and subgroup stratification (e.g., pediatric vs. adult populations) .
  • Key Considerations : Evaluate publication bias and study power in meta-analyses; prioritize studies with transparent protocols .

Q. What biomarkers predict differential responses to this compound in COPD versus asthma?

  • Methodological Answer : Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify disease-specific signatures in sputum or serum. Validate candidates in longitudinal cohorts using machine learning (e.g., LASSO regression) to distinguish responders/non-responders. Cross-reference with public databases (e.g., GEO, ClinVar) .
  • Key Considerations : Standardize sample collection protocols to reduce batch effects and ensure reproducibility .

Q. What are the long-term genomic impacts of this compound use in pediatric populations?

  • Methodological Answer : Conduct a 5-year longitudinal study with whole-exome sequencing to assess mutation rates in glucocorticoid-responsive genes (e.g., FKBP5). Compare to age-matched controls using propensity score matching. Include epigenetic analyses (e.g., DNA methylation) to evaluate transient effects .
  • Key Considerations : Address ethical concerns via pediatric-specific informed consent protocols and data anonymization .

Q. How does this compound interact with combination therapies (e.g., LABA/LAMA) in severe asthma?

  • Methodological Answer : Design factorial RCTs to test additive/synergistic effects. Use isobolographic analysis to quantify interaction magnitude. Incorporate pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing intervals .
  • Key Considerations : Monitor for paradoxical bronchospasm via real-time spirometry and adjust for confounding by indication .

Q. What experimental models best recapitulate this compound’s efficacy in viral exacerbations of asthma?

  • Methodological Answer : Use ex vivo human airway epithelial cells infected with rhinovirus to measure cytokine suppression (e.g., IL-6, IL-8). Validate in ferret models of viral-induced inflammation, correlating histopathology with RNA-seq data .
  • Key Considerations : Ensure biosafety compliance for viral challenges and validate model translatability via clinical correlation .

Q. Methodological Frameworks

  • For Contradictory Data : Apply Bradford Hill criteria to assess causality in observational studies (e.g., dose-response gradients, temporality) .
  • For Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in ’s experimental reporting guidelines .

特性

Key on ui mechanism of action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

CAS番号

141845-82-1

分子式

C32H44O7

分子量

540.7 g/mol

IUPAC名

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1

InChIキー

LUKZNWIVRBCLON-FOMURGDPSA-N

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

異性体SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6

正規SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

物理的記述

Solid

ピクトグラム

Health Hazard

溶解性

1.57e-03 g/L

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。